molecular formula C22H30N4O3S B11832416 (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B11832416
M. Wt: 430.6 g/mol
InChI Key: ZLOXMSNKPDWMEF-JENIJYKNSA-N
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Description

The compound (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a synthetic molecule with significant applications in scientific research, particularly in the field of targeted protein degradation. This compound is known for its role as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the development of proteolysis-targeting chimeras (PROTACs) technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and hydroxy functional groups. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include amino acids, thiazole derivatives, and various coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of complex molecules.

    Biology: Plays a role in the study of protein-protein interactions.

    Medicine: Investigated for its potential in targeted protein degradation therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by VHL.

Comparison with Similar Compounds

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: is unique due to its specific binding affinity for the VHL protein. Similar compounds include:

These compounds share structural similarities but differ in their stereochemistry and specific applications.

Properties

Molecular Formula

C22H30N4O3S

Molecular Weight

430.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17-,19+/m0/s1

InChI Key

ZLOXMSNKPDWMEF-JENIJYKNSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Origin of Product

United States

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